molecular formula C8H9F2N B1402893 2-(1,1-Difluoroethyl)-4-methyl-pyridine CAS No. 1401425-30-6

2-(1,1-Difluoroethyl)-4-methyl-pyridine

Cat. No. B1402893
CAS RN: 1401425-30-6
M. Wt: 157.16 g/mol
InChI Key: HWLQXIHEWAKVBC-UHFFFAOYSA-N
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Description

“2-(1,1-Difluoroethyl)-4-methyl-pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(1,1-Difluoroethyl)” part indicates that a difluoroethyl group is attached to the second carbon of the pyridine ring. The “4-methyl” part means that a methyl group is attached to the fourth carbon of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoroethyl group and the methyl group onto a pyridine ring. The exact method would depend on various factors, including the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The difluoroethyl group and the methyl group would be attached to the second and fourth carbons of the ring, respectively .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine is a variant of pyridine derivatives. Pyridines are crucial in organic chemistry and drug discovery. A study by Grozavu et al. (2020) discusses a catalytic method that introduces a methyl group onto the aromatic ring of pyridines, highlighting the interplay between aromatic and non-aromatic compounds and how this affects reactivity patterns in synthesis (Grozavu et al., 2020).

Application in Malaria Treatment

  • Research by Chavchich et al. (2016) on trifluoromethyl-substituted pyridine and pyrimidine analogues, similar to 2-(1,1-Difluoroethyl)-4-methyl-pyridine, shows their significance in developing treatments for malaria. The study identifies these compounds as potential candidates due to their efficacy against drug-resistant strains of Plasmodium falciparum (Chavchich et al., 2016).

Development of Chemosensory Materials

  • Research by Du et al. (2007) on polyfluorenes with pyridine derivatives, including structures similar to 2-(1,1-Difluoroethyl)-4-methyl-pyridine, illustrates their application in developing tailored sensory materials. These materials are responsive to metal ions and H+, showcasing their potential in creating sensitive detection systems (Du et al., 2007).

Role in Crystal Engineering

  • Évora et al. (2016) discuss the formation of co-crystals with diflunisal and pyridinecarboxamides, highlighting the thermodynamic feasibility and potential pharmaceutical applications of such compounds. The study provides insight into how structural changes in pyridinecarboxamide co-former molecules, akin to 2-(1,1-Difluoroethyl)-4-methyl-pyridine, influence co-crystal formation (Évora et al., 2016).

Influence on Spectroscopic Analysis

  • Castro et al. (2013) conducted a theoretical and experimental study on cyano-substituted styrylpyridine compounds, providing insights into the spectroscopic properties of pyridine derivatives. This research aids in understanding the electronic and structural behavior of pyridine-based compounds in different conditions, which can be related to 2-(1,1-Difluoroethyl)-4-methyl-pyridine (Castro et al., 2013).

properties

IUPAC Name

2-(1,1-difluoroethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-6-3-4-11-7(5-6)8(2,9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLQXIHEWAKVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272058
Record name Pyridine, 2-(1,1-difluoroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1401425-30-6
Record name Pyridine, 2-(1,1-difluoroethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401425-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(1,1-difluoroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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